4-(2-Chloro-4-ethoxyphenyl)phenol
Overview
Description
4-(2-Chloro-4-ethoxyphenyl)phenol is an organic compound with the molecular formula C14H13ClO2 It is a derivative of phenol, characterized by the presence of a chloro group and an ethoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Chloro-4-ethoxyphenyl)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chloro-4-ethoxyphenylboronic acid with phenol in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-ethoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: 4-(2-Ethoxyphenyl)phenol.
Substitution: 4-(2-Ethoxyphenyl)phenol derivatives with various substituents.
Scientific Research Applications
4-(2-Chloro-4-ethoxyphenyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-ethoxyphenyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chloro and ethoxy groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can disrupt cellular processes, leading to antimicrobial or antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenol: Similar structure but lacks the ethoxy group.
2-Chloro-4-ethoxyphenol: Similar structure but with different substitution pattern.
4-Ethoxyphenol: Similar structure but lacks the chloro group.
Uniqueness
4-(2-Chloro-4-ethoxyphenyl)phenol is unique due to the presence of both chloro and ethoxy groups on the phenyl ring. This combination of substituents can enhance its chemical reactivity and biological activity compared to similar compounds. The specific arrangement of these groups also influences its physical properties, such as solubility and melting point .
Properties
IUPAC Name |
4-(2-chloro-4-ethoxyphenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-2-17-12-7-8-13(14(15)9-12)10-3-5-11(16)6-4-10/h3-9,16H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKIOAYESUDKNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC=C(C=C2)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683599 | |
Record name | 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-60-4 | |
Record name | 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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